molecular formula C9H7ClN2O B13120515 6-Chloro-1-methylquinoxalin-2(1H)-one CAS No. 65845-74-1

6-Chloro-1-methylquinoxalin-2(1H)-one

Cat. No.: B13120515
CAS No.: 65845-74-1
M. Wt: 194.62 g/mol
InChI Key: XIUOFUGWLUUVGI-UHFFFAOYSA-N
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Description

6-Chloro-1-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom and a methyl group on the quinoxaline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with methylglyoxal under acidic conditions to form the quinoxaline ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-1-methylquinoxalin-2(1H)-one.

Scientific Research Applications

6-Chloro-1-methylquinoxalin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: Used as a probe to study enzyme interactions and cellular pathways.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoxalin-2(1H)-one: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-Methylquinoxalin-2(1H)-one: Lacks the chlorine atom, influencing its chemical properties.

    Quinoxalin-2(1H)-one: The parent compound without any substituents.

Uniqueness

6-Chloro-1-methylquinoxalin-2(1H)-one is unique due to the presence of both chlorine and methyl substituents, which can enhance its reactivity and biological activity compared to its unsubstituted counterparts.

Properties

CAS No.

65845-74-1

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3

InChI Key

XIUOFUGWLUUVGI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=CC1=O

Origin of Product

United States

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